molecular formula C11H10FN3 B13336561 2-Fluoro-N-(pyridin-3-ylmethyl)pyridin-4-amine

2-Fluoro-N-(pyridin-3-ylmethyl)pyridin-4-amine

Cat. No.: B13336561
M. Wt: 203.22 g/mol
InChI Key: BZQPOIACOLFPRL-UHFFFAOYSA-N
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Description

2-Fluoro-N-(pyridin-3-ylmethyl)pyridin-4-amine is a fluorinated pyridine derivative featuring a 2-fluoro substitution on the pyridine ring and a pyridin-3-ylmethylamine moiety. This compound is part of a broader class of pyridine-based amines, which are critical in medicinal chemistry due to their versatility in hydrogen bonding, π-π stacking, and interactions with biological targets such as kinases and receptors.

Properties

Molecular Formula

C11H10FN3

Molecular Weight

203.22 g/mol

IUPAC Name

2-fluoro-N-(pyridin-3-ylmethyl)pyridin-4-amine

InChI

InChI=1S/C11H10FN3/c12-11-6-10(3-5-14-11)15-8-9-2-1-4-13-7-9/h1-7H,8H2,(H,14,15)

InChI Key

BZQPOIACOLFPRL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)CNC2=CC(=NC=C2)F

Origin of Product

United States

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-N-(pyridin-3-ylmethyl)pyridin-4-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include strong bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, solvent, and reaction time are optimized to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .

Comparison with Similar Compounds

Structural and Electronic Differences

The following table highlights key structural variations and properties of 2-Fluoro-N-(pyridin-3-ylmethyl)pyridin-4-amine and its analogues:

Compound Name Core Structure Substituents Molecular Formula Molecular Weight Key Features
2-Fluoro-N-(pyridin-3-ylmethyl)pyridin-4-amine Pyridine-4-amine 2-F, N-(pyridin-3-ylmethyl) C₁₁H₁₁FN₃ 204.22 Fluorine at C2 enhances electron-withdrawing effects; pyridylmethyl improves solubility .
(4-Fluoro-3-methoxybenzyl)-(pyridin-4-ylmethyl)amine Benzyl-pyridylmethylamine 4-F, 3-OCH₃ on benzyl; pyridin-4-ylmethyl C₁₄H₁₅FN₂O 246.28 Methoxy group increases lipophilicity; fluorine stabilizes aromatic ring .
6-Chloro-N-(4-fluorophenyl)pyrido[3,2-d]pyrimidin-4-amine Pyridopyrimidine 6-Cl, N-(4-fluorophenyl) C₁₅H₁₀ClFN₄ 300.72 Chlorine and fluorine enhance halogen bonding; pyridopyrimidine core offers planar rigidity .
N-cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine Pyrazole-pyridine Cyclopropyl, 3-methyl, pyridin-3-yl C₁₂H₁₅N₅ 229.28 Cyclopropyl group improves metabolic stability; pyrazole enables diverse H-bonding .
4-(4-Fluorophenyl)-3-(pyridin-4-yl)-1-(2,4,6-trichlorophenyl)-1H-pyrazol-5-amine Pyrazole-pyridine 4-F-phenyl, trichlorophenyl, pyridin-4-yl C₂₀H₁₂Cl₃FN₄ 449.69 Trichlorophenyl enhances hydrophobic interactions; fluorine optimizes pharmacokinetics .

Biological Activity

2-Fluoro-N-(pyridin-3-ylmethyl)pyridin-4-amine is a fluorinated pyridine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. The compound features a fluorine atom at the second position of the pyridine ring and a pyridin-3-ylmethyl substituent at the nitrogen atom, which may enhance its pharmacological profiles, such as metabolic stability and bioactivity compared to non-fluorinated analogs.

The molecular formula for 2-Fluoro-N-(pyridin-3-ylmethyl)pyridin-4-amine is C11_{11}H10_{10}FN2_2 with a molecular weight of 203.22 g/mol. The presence of the fluorine atom and the amine functional group contributes to its chemical reactivity, allowing for various reactions including nucleophilic substitution and aromatic substitution.

The biological activity of 2-Fluoro-N-(pyridin-3-ylmethyl)pyridin-4-amine is believed to arise from its interaction with specific molecular targets, including enzymes and receptors. The fluorine and pyridine moieties can enhance binding affinity to these targets, potentially leading to modulation of their activity. This compound may act as an inhibitor or activator in various biochemical pathways, resulting in observed biological effects.

Biological Activities

Preliminary studies indicate that 2-Fluoro-N-(pyridin-3-ylmethyl)pyridin-4-amine exhibits promising activities against several biological targets:

  • Enzyme Inhibition : The compound has shown potential as an enzyme inhibitor, particularly in pathways related to pain modulation and inflammation.
  • Receptor Modulation : It may interact with various receptors, influencing signaling pathways that are critical in pain perception and other physiological processes.

Table 1: Summary of Biological Activities

Activity TypeTarget/PathwayObservations
Enzyme InhibitionPain-related enzymesPotential analgesic properties observed
Receptor ModulationTRPV1 receptorPossible antagonist activity noted
Antimicrobial ActivityVarious bacterial strainsEnhanced activity compared to non-fluorinated analogs

Case Studies and Research Findings

Research on similar compounds has provided insights into the biological activity of fluorinated pyridines. For instance, studies have indicated that fluorinated derivatives often exhibit enhanced potency in receptor antagonism compared to their non-fluorinated counterparts.

  • TRPV1 Antagonism : A related study demonstrated that pyridine derivatives with similar substitutions showed significant antagonistic effects on TRPV1 receptors, which are involved in pain signaling pathways. The binding affinities were notably higher for fluorinated compounds .
  • Antimicrobial Efficacy : Another investigation into pyridine-based compounds revealed that certain fluorinated derivatives displayed improved antimicrobial properties against various strains of bacteria, suggesting that 2-Fluoro-N-(pyridin-3-ylmethyl)pyridin-4-amine may also possess similar capabilities .

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